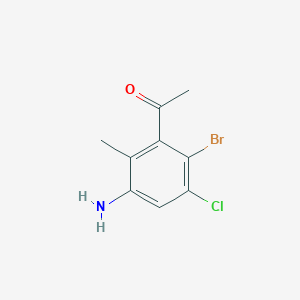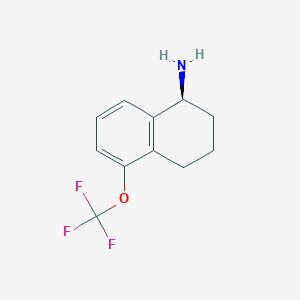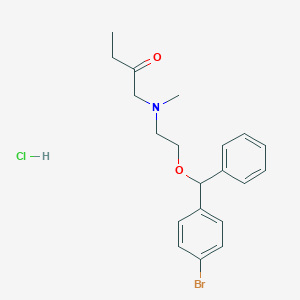
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride is a complex organic compound with a unique structure that includes a bromophenyl group, a phenyl group, and a methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as Friedel-Crafts acylation, nucleophilic substitution, and reductive amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-((2-((4-Bromophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride include:
- 1-((2-((4-Chlorophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- 1-((2-((4-Fluorophenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
- 1-((2-((4-Methylphenyl)(phenyl)methoxy)ethyl)(methyl)amino)butan-2-one hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C20H25BrClNO2 |
|---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-[2-[(4-bromophenyl)-phenylmethoxy]ethyl-methylamino]butan-2-one;hydrochloride |
InChI |
InChI=1S/C20H24BrNO2.ClH/c1-3-19(23)15-22(2)13-14-24-20(16-7-5-4-6-8-16)17-9-11-18(21)12-10-17;/h4-12,20H,3,13-15H2,1-2H3;1H |
InChI Key |
OFMMJILDUUIKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


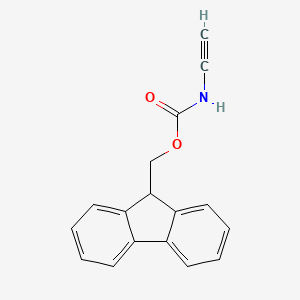
![8-Chloroimidazo[1,2-a]quinoxaline](/img/structure/B13149192.png)


![2-[7,7-Dihexyl-10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13149222.png)
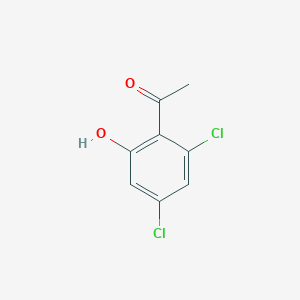




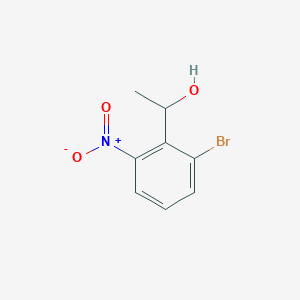
![2',3',4',5',6'-Pentafluoro-3-((E)-(((1R,2R)-2-(((2',3',4',5',6'-pentafluoro-2-hydroxy-[1,1'-biphenyl]-3-yl)methyl)amino)cyclohexyl)imino)methyl)-[1,1'-biphenyl]-2-ol](/img/structure/B13149251.png)
